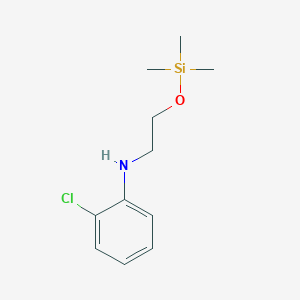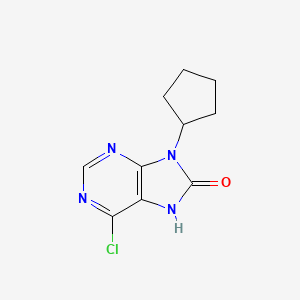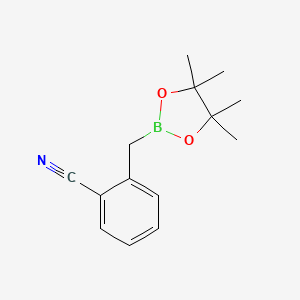![molecular formula C13H12N4O B11868046 6-[(2-methylphenyl)methoxy]-7H-purine CAS No. 67733-76-0](/img/structure/B11868046.png)
6-[(2-methylphenyl)methoxy]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Methylbenzyl)oxy)-1H-purine is a compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a purine ring system substituted with a 2-methylbenzyl group through an oxygen atom. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbenzyl)oxy)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methylbenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 2-methylbenzyl alcohol reacts with the purine derivative in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Solvent: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 80°C to 120°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-((2-Methylbenzyl)oxy)-1H-purine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-Methylbenzyl)oxy)-1H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-((2-Methylbenzyl)oxy)-1H-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving purine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((2-Methylbenzyl)oxy)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-1H-purine: Similar structure but lacks the 2-methyl group on the benzyl moiety.
6-(2-Chlorobenzyl)oxy-1H-purine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
6-(2-Methoxybenzyl)oxy-1H-purine: Features a methoxy group instead of a methyl group on the benzyl ring.
Uniqueness
6-((2-Methylbenzyl)oxy)-1H-purine is unique due to the presence of the 2-methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and alter its pharmacokinetic properties compared to similar compounds.
Propiedades
Número CAS |
67733-76-0 |
|---|---|
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
6-[(2-methylphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O/c1-9-4-2-3-5-10(9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
Clave InChI |
CDCYPSVZKPSKRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1COC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)








![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
